molecular formula C7H9N3 B1437024 6-Cyclopropylpyridazin-3-amine CAS No. 1159814-07-9

6-Cyclopropylpyridazin-3-amine

Cat. No. B1437024
M. Wt: 135.17 g/mol
InChI Key: VOZUGSUMEYWXPY-UHFFFAOYSA-N
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Description

“6-Cyclopropylpyridazin-3-amine” is a chemical compound with the molecular formula C7H9N3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “6-Cyclopropylpyridazin-3-amine” consists of a six-membered pyridazine ring with a cyclopropyl group and an amine group attached .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, such as 6-Cyclopropylpyridazin-3-amine, play a crucial role in medicinal chemistry due to their diverse biological activities. These compounds are foundational in the development of new drugs, showcasing properties like anticancer, antibacterial, and antifungal effects. Research highlights the synthesis of various heterocyclic compounds, including pyridazinones, which are structurally related to 6-Cyclopropylpyridazin-3-amine, indicating its potential utility in drug discovery and pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).

Advanced Oxidation Processes in Environmental Remediation

Advanced oxidation processes (AOPs) effectively degrade nitrogen-containing compounds, highlighting the importance of nitrogenous compounds in environmental chemistry. Research on AOPs has demonstrated their capability to mineralize various nitrogen-containing pollutants, suggesting that compounds like 6-Cyclopropylpyridazin-3-amine could serve as intermediates or subjects in studies aiming to enhance the efficiency of environmental remediation technologies (Bhat & Gogate, 2021).

Bioavailability and Clinical Efficacy in Pharmaceutical Sciences

The study of bioavailability and clinical efficacy is paramount in the development of new therapeutic agents. While specific studies on 6-Cyclopropylpyridazin-3-amine are scarce, research into related compounds provides a framework for understanding how such chemicals might be evaluated for their pharmacological potential, including absorption, distribution, metabolism, and excretion (ADME) properties. This research area also explores potential therapeutic applications and safety profiles of novel compounds, laying the groundwork for future investigations into compounds like 6-Cyclopropylpyridazin-3-amine (Siddiqi, Verney, Dargan, & Wood, 2015).

Metal–Organic Frameworks (MOFs) for Gas Storage and Separation

Amine-functionalized metal–organic frameworks (MOFs) have demonstrated significant potential in gas storage and separation, particularly for CO2 capture. The incorporation of amine groups into MOFs enhances their interaction with CO2, suggesting that nitrogen-containing compounds like 6-Cyclopropylpyridazin-3-amine could find applications in the development of new materials for environmental management and sustainable technologies (Lin, Kong, & Chen, 2016).

Safety And Hazards

The safety data sheet for a similar compound, “6-Chloro-N-cyclopropylpyridazin-3-amine”, suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

6-cyclopropylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZUGSUMEYWXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659350
Record name 6-Cyclopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropylpyridazin-3-amine

CAS RN

1159814-07-9
Record name 6-Cyclopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclopropylpyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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